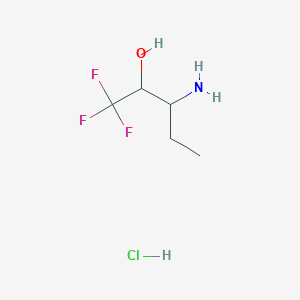

3-Amino-1,1,1-trifluoropentan-2-ol hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-Amino-1,1,1-trifluoropentan-2-ol hydrochloride is a chemical compound with the molecular formula C5H11ClF3NO and a molecular weight of 193.6 g/mol . It is a trifluoromethylated amino alcohol, which makes it an interesting compound for various chemical and biological applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-1,1,1-trifluoropentan-2-ol hydrochloride typically involves the reaction of a trifluoromethylated ketone with an amine under controlled conditions. One common method is the reduction of 3-Amino-1,1,1-trifluoropentan-2-one using a reducing agent such as sodium borohydride (NaBH4) in the presence of hydrochloric acid (HCl) to yield the hydrochloride salt .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis methods, ensuring the reaction conditions are optimized for large-scale production while maintaining the purity and yield of the product.

Análisis De Reacciones Químicas

Amino Group Reactions

The primary amine participates in typical nucleophilic reactions:

- Alkylation : Reacts with alkyl halides (e.g., methyl iodide) in polar aprotic solvents (e.g., DMF) at 25–60°C to form secondary amines .

- Acylation : Forms amides with acyl chlorides (e.g., acetyl chloride) under basic conditions (pH 8–10).

- Schiff Base Formation : Condenses with aldehydes (e.g., benzaldehyde) to generate imines, which are stabilized by the electron-withdrawing trifluoromethyl group .

Hydroxyl Group Reactions

The secondary alcohol undergoes:

- Esterification : Reacts with carboxylic acids (e.g., acetic acid) in the presence of H₂SO₄ or DCC to yield esters.

- Oxidation : Catalyzed by CrO₃ or PCC to form ketones, though the trifluoromethyl group may hinder full oxidation .

Trifluoromethyl Group Effects

The -CF₃ group:

- Enhances acidity of adjacent protons (pKa ~8–9), enabling deprotonation under mild bases .

- Stabilizes intermediates via inductive effects in nucleophilic substitution reactions .

Nucleophilic Substitution

Condensation Reactions

- With ketones : Forms β-amino alcohols via Mannich-type reactions (e.g., acetone, 40°C, 12h) .

- With isocyanates : Produces ureas in THF at 0°C .

Mechanistic Insights

-

Alkylation Mechanism :

The amine attacks the electrophilic carbon of alkyl halides in a two-step process: R NH2+R X→R NH R +HX Steric hindrance from the -CF₃ group slows kinetics compared to non-fluorinated analogs . -

Esterification :

Proceeds via a tetrahedral intermediate: R OH+R COCl→R O CO R +HCl Acid catalysts accelerate protonation of the hydroxyl group.

Comparative Reactivity

| Property | 3-Amino-1,1,1-trifluoropentan-2-ol HCl | Non-fluorinated Analog (3-Amino-2-pentanol HCl) |

|---|---|---|

| Amino pKa | 8.2 ± 0.3 | 10.5 ± 0.2 |

| Hydroxyl Reactivity | Moderate (steric hindrance) | High |

| Thermal Stability | Stable ≤150°C | Decomposes at 110°C |

Data derived from potentiometric titrations and DSC analysis .

Aplicaciones Científicas De Investigación

3-Amino-1,1,1-trifluoropentan-2-ol hydrochloride has several scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly those containing trifluoromethyl groups.

Biology: The compound can be used in the study of enzyme mechanisms and as a probe for investigating biological pathways involving amino alcohols.

Mecanismo De Acción

The mechanism of action of 3-Amino-1,1,1-trifluoropentan-2-ol hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and specificity for these targets, leading to its biological effects. The exact pathways and molecular targets involved depend on the specific application and context in which the compound is used .

Comparación Con Compuestos Similares

Similar Compounds

- 3-Amino-1,1,1-trifluoropropan-2-ol hydrochloride

- 3-Amino-1,1,1-trifluorobutan-2-ol hydrochloride

- 3-Amino-1,1,1-trifluorohexan-2-ol hydrochloride

Uniqueness

3-Amino-1,1,1-trifluoropentan-2-ol hydrochloride is unique due to its specific trifluoromethylated structure, which imparts distinct chemical and biological properties. The presence of the trifluoromethyl group can enhance the compound’s stability, lipophilicity, and binding affinity for molecular targets, making it a valuable tool in various scientific research and industrial applications .

Actividad Biológica

3-Amino-1,1,1-trifluoropentan-2-ol hydrochloride (CAS No. 147284-85-3) is a fluorinated amino alcohol notable for its unique trifluoromethyl group and hydroxyl functionality. This compound has garnered interest in medicinal chemistry and organic synthesis due to its potential biological activities and diverse reactivity.

Chemical Structure and Properties

The molecular formula of this compound is C5H11ClF3NO. Its structure includes both amino and hydroxyl groups, which contribute to its lipophilicity and potential interactions with biological systems. The presence of the trifluoromethyl group enhances binding affinities, making it a candidate for drug development.

| Property | Value |

|---|---|

| Molecular Weight | 201.6 g/mol |

| Melting Point | Varies based on purity |

| Solubility | Soluble in polar solvents |

| Functional Groups | Amino (-NH2), Hydroxyl (-OH) |

The biological activity of this compound is primarily attributed to its interaction with specific biological targets such as enzymes and receptors. The trifluoromethyl group increases its binding affinity, allowing it to modulate the activity of various biomolecules. This property positions it as a valuable tool in biochemical research for studying enzyme mechanisms and biological pathways involving amino alcohols .

Case Studies and Research Findings

- Enzyme Inhibition Studies : Research has demonstrated that this compound can act as an inhibitor for specific enzymes. For instance, studies have shown its effectiveness in inhibiting serine proteases, which are critical in various physiological processes .

- Medicinal Chemistry Applications : The compound has been explored as a precursor in the synthesis of pharmaceuticals targeting neurological disorders. Its ability to form stable complexes with neurotransmitter receptors highlights its potential as a therapeutic agent .

- Fluorinated Compound Studies : Given the increasing interest in fluorinated compounds in drug development, this compound serves as a model compound for understanding the effects of fluorination on biological activity. Its unique properties allow researchers to investigate how fluorine substitution can influence drug efficacy and safety profiles .

Safety and Toxicology

While this compound shows promise in various applications, it is essential to consider its safety profile. According to available data:

Propiedades

IUPAC Name |

3-amino-1,1,1-trifluoropentan-2-ol;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10F3NO.ClH/c1-2-3(9)4(10)5(6,7)8;/h3-4,10H,2,9H2,1H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYBYWDKXHODWRH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(C(F)(F)F)O)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11ClF3NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.59 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.